![molecular formula C11H13N5 B14395551 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline CAS No. 88314-19-6](/img/structure/B14395551.png)
4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 3,5-dimethyl-4H-pyrazole-4-carbaldehyde with hydrazinyl aniline under reflux conditions in ethanol, often in the presence of a catalytic amount of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound, such as hydrazine derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Applications De Recherche Scientifique
4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Another pyrazole derivative with similar structural features.
1,5-Dimethyl-4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A related compound with additional functional groups.
Uniqueness
4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline is unique due to its specific combination of the pyrazole ring, hydrazinyl, and aniline groups.
Propriétés
Numéro CAS |
88314-19-6 |
|---|---|
Formule moléculaire |
C11H13N5 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C11H13N5/c1-7-11(8(2)14-13-7)16-15-10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14) |
Clé InChI |
CISIKLQPHXYHFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C)N=NC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


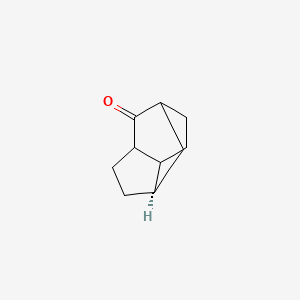
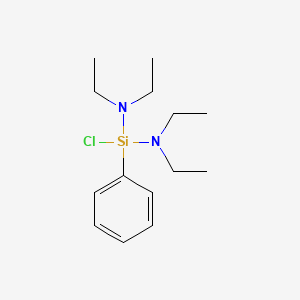
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
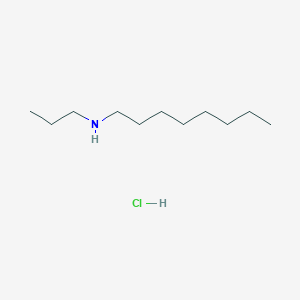
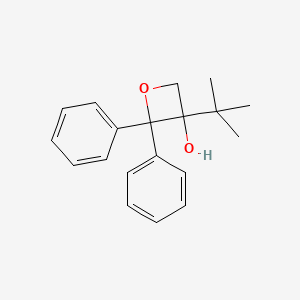

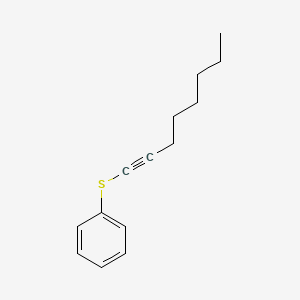
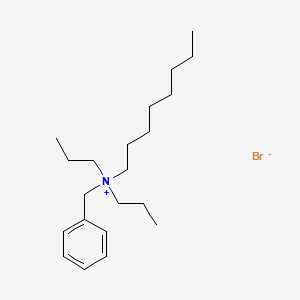
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
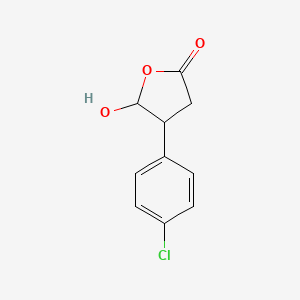
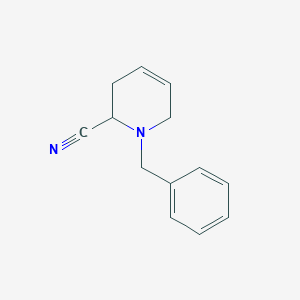
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
